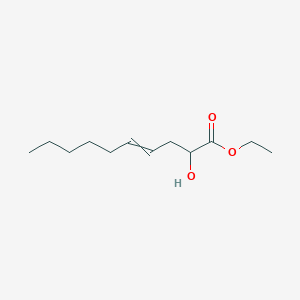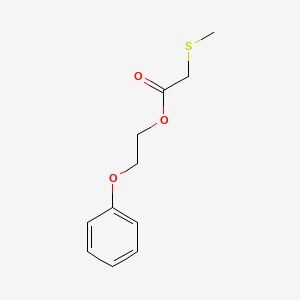![molecular formula C17H22O4P2 B14614419 Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester CAS No. 58263-57-3](/img/structure/B14614419.png)
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The Michaelis-Arbuzov reaction is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, its phosphonic acid group can form strong coordination bonds with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a diphenylphosphinyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Contains a benzyl group instead of a diphenylphosphinyl group.
Uniqueness
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is unique due to its diphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and binding properties are advantageous .
Eigenschaften
CAS-Nummer |
58263-57-3 |
|---|---|
Molekularformel |
C17H22O4P2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[diethoxyphosphorylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O4P2/c1-3-20-23(19,21-4-2)15-22(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
DGYOOFNJZDQAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


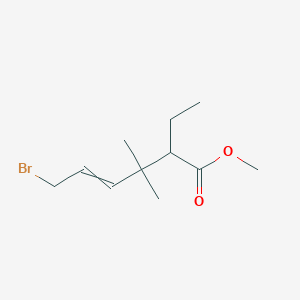

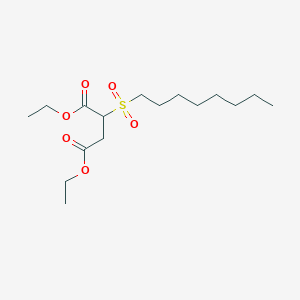

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
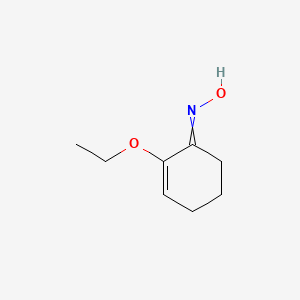
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
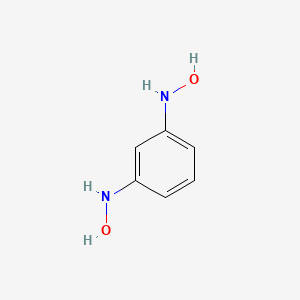
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
